molecular formula C12H19NO5 B132462 (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate CAS No. 145929-76-6

(S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate

Cat. No. B132462
M. Wt: 257.28 g/mol
InChI Key: LXDDJFOBMDAQJT-YUMQZZPRSA-N
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Description

(S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate, also known as Boc-sec-Butyl-Dioxooxazolidine-Carboxylic Acid, is a chemical compound that plays a significant role in scientific research. It is a derivative of oxazolidine, and its unique structure makes it a valuable tool in drug discovery, organic synthesis, and other scientific applications.

Mechanism Of Action

The mechanism of action of (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate is not well understood. However, it is believed to function as a chiral auxiliary by stabilizing intermediate compounds during asymmetric synthesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate. However, it is considered to be a relatively safe compound, with no reported toxicity or adverse effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate is its high yield in synthesis, making it a cost-effective option for researchers. It is also a versatile compound, with applications in asymmetric synthesis and drug discovery.
One of the limitations of (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate is its limited solubility in water, which can make it challenging to work with in certain experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to predict its behavior in certain applications.

Future Directions

There are several future directions for research involving (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate. One area of interest is in the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, researchers are exploring its potential applications in drug discovery, particularly in the development of new chiral drugs. Finally, there is interest in further understanding its mechanism of action, which could lead to new applications in asymmetric synthesis and other scientific fields.

Synthesis Methods

The synthesis of (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate involves a multi-step process. The first step involves the reaction of tert-butylamine with ethyl chloroformate to form tert-butyl carbamate. The second step involves the reaction of tert-butyl carbamate with sec-butylamine to form (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate. The yield of this synthesis method is high, making it a popular choice for researchers.

Scientific Research Applications

The unique structure of (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate makes it a valuable tool in scientific research. It is commonly used as a chiral auxiliary in asymmetric synthesis, allowing researchers to selectively synthesize chiral compounds. It is also used in drug discovery, where it can be used as a building block for the synthesis of potential drug candidates.

properties

IUPAC Name

tert-butyl (4S)-4-[(2S)-butan-2-yl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-6-7(2)8-9(14)17-10(15)13(8)11(16)18-12(3,4)5/h7-8H,6H2,1-5H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDDJFOBMDAQJT-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)OC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201132513
Record name 1,1-Dimethylethyl (4S)-4-[(1S)-1-methylpropyl]-2,5-dioxo-3-oxazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate

CAS RN

145929-76-6
Record name 1,1-Dimethylethyl (4S)-4-[(1S)-1-methylpropyl]-2,5-dioxo-3-oxazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145929-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (4S)-4-[(1S)-1-methylpropyl]-2,5-dioxo-3-oxazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxazolidinecarboxylic acid, 4-[(1S)-1-methylpropyl]-2,5-dioxo-, 1,1-dimethylethyl ester, (4S)
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